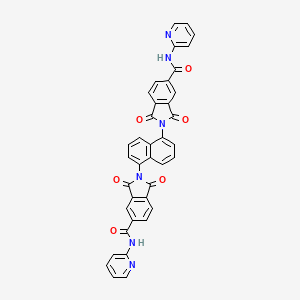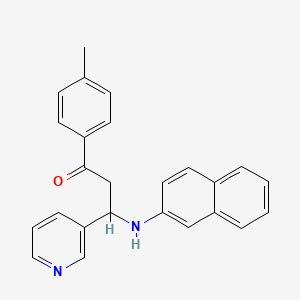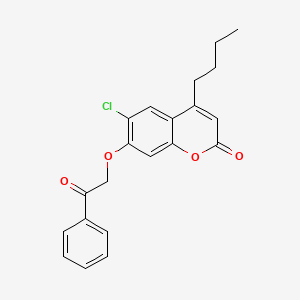![molecular formula C21H20Cl2N2O3 B5035711 6,8-dichloro-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5035711.png)
6,8-dichloro-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-dichloro-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one is a synthetic compound that has gained significant interest in the scientific community due to its potential biomedical applications. This compound is commonly referred to as 'compound X' and is a member of the chromone family of compounds.
作用機序
The mechanism of action of compound X is not fully understood. However, it is believed that the compound acts by inhibiting various enzymes and proteins involved in cell growth and replication. For example, compound X has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. Additionally, compound X inhibits the activity of various kinases, which are involved in cell signaling pathways that regulate cell growth and division.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that compound X induces apoptosis, or programmed cell death, in cancer cells. Additionally, compound X has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. These findings suggest that compound X has significant potential as a therapeutic agent for cancer and inflammatory diseases.
実験室実験の利点と制限
One advantage of using compound X in lab experiments is that it has been extensively studied for its potential biomedical applications. This means that there is a significant amount of data available on the compound, which can be used to design experiments and interpret results. Additionally, the synthesis of compound X has been optimized over the years, which means that it is relatively easy to obtain pure and high-quality samples of the compound.
One limitation of using compound X in lab experiments is that its mechanism of action is not fully understood. This means that it can be challenging to design experiments that specifically target the compound's activity. Additionally, there is limited information available on the toxicity and pharmacokinetics of compound X, which can make it challenging to design experiments that accurately reflect its potential therapeutic applications.
将来の方向性
There are several future directions for research on compound X. One area of interest is the development of more potent and selective derivatives of the compound. Additionally, there is a need for more in vivo studies to determine the toxicity and pharmacokinetics of compound X. Another area of interest is the development of combination therapies that incorporate compound X with other therapeutic agents to enhance its efficacy. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of compound X in humans.
合成法
The synthesis of compound X involves a series of chemical reactions that are carried out in a controlled environment. The starting materials for the synthesis are 2-methoxybenzaldehyde, piperazine, and 6,8-dichloro-4H-chromen-4-one. These materials are reacted using a variety of reagents and catalysts to produce compound X. The synthesis of this compound has been optimized over the years to increase yield and purity.
科学的研究の応用
Compound X has been extensively studied for its potential biomedical applications. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. In vitro studies have demonstrated that compound X inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, compound X has been shown to inhibit the replication of the hepatitis C virus and the influenza A virus. These findings suggest that compound X has significant potential as a therapeutic agent for cancer and viral infections.
特性
IUPAC Name |
6,8-dichloro-3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O3/c1-27-19-5-3-2-4-18(19)25-8-6-24(7-9-25)12-14-13-28-21-16(20(14)26)10-15(22)11-17(21)23/h2-5,10-11,13H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMSQHFGIJYUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=COC4=C(C3=O)C=C(C=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B5035632.png)
![1-(2-chloro-6-nitrophenyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5035644.png)


![N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5035687.png)
![3-methoxy-4-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzaldehyde](/img/structure/B5035688.png)
![(3R*,4R*)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5035694.png)


![1,5-dichloro-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B5035709.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B5035716.png)
![1-(3-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5035724.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5035730.png)